5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-oxazole hybrid with a morpholine-containing propyl chain and a methyl substituent on the benzothiazole ring. Its structure integrates three pharmacologically relevant motifs:
- Benzothiazole core: Known for its role in anticancer and antimicrobial agents due to its π-π stacking and hydrogen-bonding capabilities.
- 1,2-Oxazole ring: Enhances metabolic stability and bioavailability compared to other heterocycles.
- Morpholine-propyl side chain: Improves solubility and modulates pharmacokinetics via its polar oxygen atom and flexible alkyl chain. The hydrochloride salt form likely enhances aqueous solubility, a critical factor for in vivo applications.
Properties
IUPAC Name |
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S.ClH/c1-14-4-5-16-18(12-14)28-20(21-16)24(19(25)17-13-15(2)27-22-17)7-3-6-23-8-10-26-11-9-23;/h4-5,12-13H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMYQJHZYYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NOC(=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole structure, followed by the introduction of the benzo[d]thiazole and morpholinopropyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are crucial for understanding its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzothiazole-based analogs from the literature, focusing on structural variations, synthesis yields, and inferred pharmacological implications.
Key Observations
Core Heterocycle Differences: The target compound substitutes the thiazolidinone ring (common in compounds) with a 1,2-oxazole ring. This change may reduce susceptibility to metabolic degradation, as oxazoles are generally more stable than thiazolidinones . The morpholine-propyl chain replaces aryl groups (e.g., chlorophenyl) seen in analogs, likely improving water solubility and reducing lipophilicity-related toxicity.
Analogs with chloro or fluoro substituents (e.g., 4g, 4h) exhibit moderate yields (37–70%), suggesting that bulky electron-withdrawing groups may complicate synthesis .
Pharmacological Implications: Thiazolidinone-based analogs (e.g., 4g, 4h) are associated with antimicrobial and anti-inflammatory activities, but their metabolic instability limits therapeutic utility. The oxazole core in the target compound may address this limitation . The morpholine-propyl side chain could facilitate interactions with polar residues in enzyme active sites, a feature absent in compounds.
Biological Activity
5-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C20H24N4O2S·HCl
- Molecular Weight : 404.96 g/mol
- CAS Number : Specific CAS not provided in the sources.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes its activity against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Candida spp. | Moderate inhibition |
| Micrococcus luteus | Selective action |
The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. These results suggest a broad-spectrum antimicrobial profile, making it a candidate for further development in infectious disease treatment .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses cytotoxic effects on various cancer cell lines. Notably, it was evaluated against:
- Human melanoma cells (B16-F10)
- Human monocytic cell lines (U937, THP-1)
The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. For instance, one variant of the compound demonstrated an IC50 of 16.23 μM against U937 cells, which is competitive compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to its interaction with key cellular targets:
- DNA Gyrase Inhibition : The compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. This binding involves multiple interactions including hydrogen bonds and Pi-stacking interactions, leading to potent antibacterial effects .
- GSK-3β Inhibition : Some derivatives have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including cell cycle regulation and apoptosis. This inhibition may contribute to its anticancer properties .
Study 1: Antimicrobial Efficacy
In a comparative study, the newly synthesized benzothiazole derivatives were evaluated for their antimicrobial properties against clinical strains of bacteria and fungi. The results indicated that compounds similar to 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole exhibited higher efficacy than traditional antibiotics .
Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were performed on human cancer cell lines where the compound was found to induce apoptosis in a dose-dependent manner. The study emphasized the importance of structure-activity relationships in enhancing the efficacy of benzothiazole derivatives .
Q & A
Q. What cross-disciplinary approaches enhance understanding of this compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
